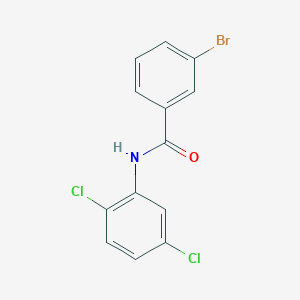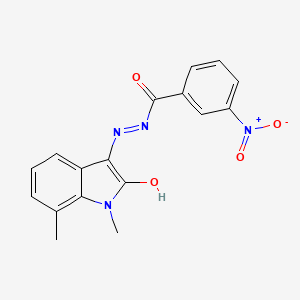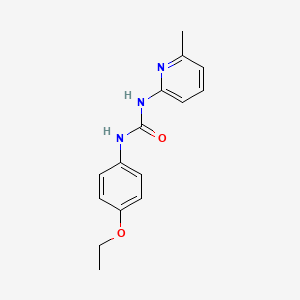
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide, also known as BDMC, is a synthetic compound that has been studied for its potential therapeutic applications. BDMC belongs to the family of phenethylamines, which are known for their psychoactive effects. However, BDMC has been found to have non-psychoactive properties and has been studied for its potential use in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide is not fully understood. However, research has shown that N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide inhibits the activity of certain enzymes that are involved in cancer cell growth and survival. N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide has also been found to activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-tumor properties, N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide has been found to exhibit antioxidant and anti-inflammatory properties. N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide has also been found to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide in lab experiments is that it has been shown to be non-toxic to normal cells. This makes it a promising candidate for cancer treatment, as it may be able to selectively target cancer cells without harming healthy cells. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide analogs that may have improved anti-tumor properties. Another area of interest is the investigation of the potential use of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide and its effects on normal cells.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide has been studied for its potential use in cancer treatment. Research has shown that N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide exhibits anti-proliferative and anti-tumor properties in various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-13-6-12(7-14(8-13)21-2)17(19)18-9-11-3-4-15-16(5-11)23-10-22-15/h3-8H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSGLAFMYMMUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)


![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5685311.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)

![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)

![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)